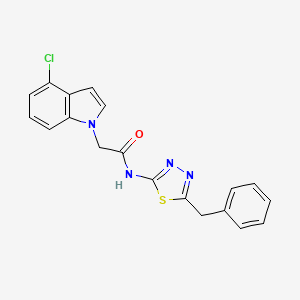![molecular formula C24H31NO6 B11016581 trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-2-oxo-2H-chromen-7-yl, which is then reacted with 2-bromo-propanoic acid to form 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.
Amidation: The propanoic acid derivative is then subjected to amidation with cyclohexanecarboxylic acid to form the intermediate compound.
Final Step: The intermediate is then reacted with formaldehyde and a suitable amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the butyl side chain.
Reduction: Alcohol derivatives of the coumarin ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new coumarin-based compounds with potential biological activities.
Biology:
- The compound is studied for its antimicrobial properties, showing significant inhibitory activity against various bacterial strains .
- It is also investigated for its potential anti-inflammatory and anticancer activities.
Medicine:
- The compound is explored for its anticoagulant properties, similar to other coumarin derivatives.
- It is being researched for its potential use in the treatment of viral infections, including HIV.
Industry:
- The compound is used in the development of new pharmaceuticals and agrochemicals.
- It is also employed in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in the coagulation pathway, similar to other coumarin derivatives.
Pathways Involved: It inhibits the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant effects.
Comparación Con Compuestos Similares
Warfarin: A well-known anticoagulant that also inhibits vitamin K-dependent clotting factors.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
4-hydroxycoumarin: A precursor to many anticoagulant drugs.
Uniqueness:
- The presence of the butyl side chain and the specific substitution pattern on the coumarin ring make trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid unique.
- Its potential applications in various fields, including antimicrobial and anticancer research, set it apart from other coumarin derivatives.
Propiedades
Fórmula molecular |
C24H31NO6 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(26)31-21-13-19(10-11-20(18)21)30-15(2)23(27)25-14-16-6-8-17(9-7-16)24(28)29/h10-13,15-17H,3-9,14H2,1-2H3,(H,25,27)(H,28,29) |
Clave InChI |
YXDXKAPCDRCRNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B11016504.png)


![4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11016526.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)
![N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine](/img/structure/B11016537.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11016540.png)
![4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016547.png)
![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016566.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B11016567.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016569.png)
